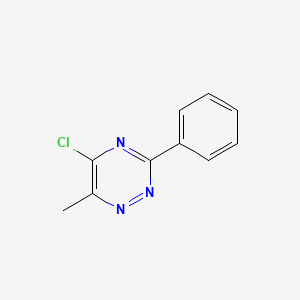

5-Chloro-6-methyl-3-phenyl-1,2,4-triazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-6-methyl-3-phenyl-1,2,4-triazine is a derivative of the 1,3,5-triazine family . Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . They are also used as building blocks in the design of biologically important organic molecules .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives often involves the use of cyanuric chloride as a starting material . Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

Triazines and tetrazines are significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . For instance, the chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Physical And Chemical Properties Analysis

Triazine-based organic chromophores show positive solvatochromism . The absorption in the UV region of these compounds is less dependent on solvent polarities, whereas the red-shifted fluorescence is strongly dependent on solvent polarities . The TGA data indicates that these compounds are stable up to 160 °C .Wissenschaftliche Forschungsanwendungen

Chemical Modification and Reactions

- 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine undergoes various chemical modifications and reactions, yielding derivatives with potential applications in diverse fields. Collins, Hughes, and Johnson (2000) explored its reaction with phosphoruspentasulfide, producing 6-thiones derivatives, and its methylation, leading to 6-methylsulfanyl-3-phenyl-4,5-dihydro-1,2,4-triazine (Collins, Hughes, & Johnson, 2000).

Pharmacological Applications

- While excluding drug use and dosage, the synthesis and pharmacological evaluation of derivatives are noteworthy. Carroll et al. (2007) synthesized phenylethynyl[1,2,4]methyltriazines as analogues for investigating their efficacy in pharmacological assays (Carroll et al., 2007).

Reactivity and Stability

- The reactivity and stability of this compound and its derivatives have been extensively studied. Mustafa, Mansour, and Zaher (1971) investigated its reactivity with organomagnesium halides, revealing its versatile chemical properties (Mustafa, Mansour, & Zaher, 1971). Sikorska-Iwan and Modzelewska-Banachiewicz (2005) examined the thermal behavior of triazine derivatives, an essential factor in material science applications (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Novel Materials Development

- The compound's derivatives have been used in synthesizing novel materials. Yu et al. (2012) reported the synthesis and properties of phenyl-1,3,5-triazine functional aromatic polyamides, demonstrating its application in developing thermally stable and organosoluble materials (Yu et al., 2012).

Antiviral and Antitumor Potential

- Research has also explored the antiviral and antitumor potential of triazine derivatives. Rusinov et al. (2012) studied the antiviral activity of 1,2,4-triazine derivatives, highlighting their potential in medical applications (Rusinov et al., 2012). Badrey and Gomha (2012) synthesized triazine and triazepines derivatives as potential anti-tumor agents, contributing to cancer research (Badrey & Gomha, 2012).

Wirkmechanismus

1,2,4-Triazines are a class of heterocyclic compounds that have been of interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,2,4-triazines display important biological properties . For example, certain derivatives are used clinically due to their antitumor properties .

The mode of action of 1,2,4-triazines can vary greatly depending on the specific compound and its functional groups. Some common reactions include nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .

The pharmacokinetics of 1,2,4-triazines can also vary greatly depending on the specific compound. Factors such as solubility, stability, and the presence of functional groups can all influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

The result of action and the action environment would also depend on the specific 1,2,4-triazine compound and its targets. For example, some 1,2,4-triazines have antitumor properties and their action could result in the inhibition of tumor growth .

Zukünftige Richtungen

The necessity for effective therapy against multidrug-resistant microbial pathogens has stimulated research into the design and synthesis of novel antimicrobial molecules . Triazine derivatives, due to their wide range of biological activities, are promising candidates for future research and development .

Biochemische Analyse

Biochemical Properties

Triazine derivatives have been investigated as biologically active small molecules . They exhibit a range of activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral effects .

Cellular Effects

Some triazine derivatives have shown significant activity against different tumor cell lines

Eigenschaften

IUPAC Name |

5-chloro-6-methyl-3-phenyl-1,2,4-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-9(11)12-10(14-13-7)8-5-3-2-4-6-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKLLOFQIYLIFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2617426.png)

![2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzothiazole](/img/structure/B2617427.png)

![1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2617428.png)

![Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2617431.png)

![4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate](/img/structure/B2617433.png)

![(Z)-methyl 2-(6-acetamido-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617443.png)

![Benzo[d]isothiazole-6-carboxylic acid](/img/structure/B2617444.png)

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B2617446.png)